Product packaging for 4,6-Dibromocinnoline(Cat. No.:)

4,6-Dibromocinnoline

Cat. No.: B12952352
M. Wt: 287.94 g/mol
InChI Key: KLJTULNUBHDLLK-UHFFFAOYSA-N
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Description

4,6-Dibromocinnoline (CAS 1894461-32-5) is a high-value halogenated heterocycle that serves as a versatile building block in organic synthesis and materials science. Its core research value lies in its role as a pivotal precursor for the construction of complex cinnoline-containing architectures, particularly through metal-catalyzed cross-coupling reactions. A primary application of this compound is in the synthesis of conjugated polymers. It can be used to create novel poly(arylene ethynylene)s (PAEs) comprising a cinnoline core via a Sonogashira coupling and sila-Sonogashira coupling polycondensation technique . The resulting cinnoline-containing polymers exhibit unique photophysical properties and function as amplifying fluorescent polymers (AFPs). Their fluorescence in solution is highly sensitive to quenching by metal ions, making them promising chemosensing materials for the detection of Pd²⁺ ions . Furthermore, this compound is a crucial intermediate in medicinal chemistry and chemical biology. The bromine atom at the 4-position is highly activated for nucleophilic substitution, allowing for efficient functionalization. It can be readily converted into a 4-azidocinnoline derivative, providing a handle for further diversification via click chemistry (CuAAC) to synthesize 4-triazolylcinnoline derivatives . This pathway enables the rapid generation of libraries of compounds for biological screening. Cinnoline derivatives, accessible from intermediates like this compound, are known to exhibit a broad spectrum of pharmacological activities, including antimicrobial, antifungal, antimalarial, and anti-inflammatory effects . This product is intended for research purposes only and is not for diagnostic or therapeutic use.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C8H4Br2N2 B12952352 4,6-Dibromocinnoline

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C8H4Br2N2

Molecular Weight

287.94 g/mol

IUPAC Name

4,6-dibromocinnoline

InChI

InChI=1S/C8H4Br2N2/c9-5-1-2-8-6(3-5)7(10)4-11-12-8/h1-4H

InChI Key

KLJTULNUBHDLLK-UHFFFAOYSA-N

Canonical SMILES

C1=CC2=C(C=C1Br)C(=CN=N2)Br

Origin of Product

United States

Reaction Pathways and Mechanistic Investigations Involving 4,6 Dibromocinnoline

Electrophilic Aromatic Substitution on Halogenated Cinnoline (B1195905) Systems

While the cinnoline ring system is generally electron-deficient and thus deactivated towards electrophilic aromatic substitution, the presence of activating or directing groups can facilitate such reactions. The study of related halogenated systems provides insight into the potential reactivity of 4,6-dibromocinnoline.

Research into the electrophilic nitration of halo-substituted benzo[c]cinnolines, a class of compounds structurally related to cinnoline, has demonstrated a high degree of regioselectivity. researchgate.netresearchgate.netscholarsjournal.net In these systems, the nitration reaction, typically carried out using a mixture of nitric acid and sulfuric acid, shows a strong preference for substitution at the position ortho to the existing halogen substituent. researchgate.netresearchgate.net This directing effect of the halogen atom is a key factor in controlling the position of the incoming nitro group.

For instance, the nitration of 3,8-dibromobenzo[c]cinnoline (B12847510) results in the formation of 4-nitro-3,8-dibromobenzo[c]cinnoline. researchgate.net This outcome highlights the powerful directing influence of the bromo group, guiding the electrophile to the adjacent open position. The reactions are generally high-yielding when conducted under mild temperature conditions. researchgate.netresearchgate.net This principle of ortho-nitration to a halo group in related heterocyclic systems suggests a predictable pathway for the electrophilic substitution on derivatives of this compound, should the reaction conditions be forcing enough to overcome the inherent deactivation of the ring system.

Starting MaterialReagentsProductYield
3,8-Dibromobenzo[c]cinnolineKNO3/H2SO44-Nitro-3,8-dibromobenzo[c]cinnolineHigh
1-Chlorobenzo[c]cinnolineKNO3/H2SO41-Chloro-2-nitrobenzo[c]cinnolineGood

Nucleophilic Substitution Reactions of Bromine Atoms

The bromine atoms at the C4 and C6 positions of this compound exhibit different reactivities towards nucleophiles. The C4 position is significantly more activated towards nucleophilic attack due to its proximity to the electron-withdrawing nitrogen atoms of the pyridazine (B1198779) ring.

The bromine atom at the C4 position of the cinnoline ring is susceptible to nucleophilic substitution. mdpi.com This enhanced reactivity is a direct consequence of the electronic influence of the adjacent nitrogen atom (N1) and the resonance stabilization of the Meisenheimer-type intermediate formed during the reaction. This selectivity allows for the sequential functionalization of the dibrominated scaffold. For example, in the synthesis of 6-aryl-4-azidocinnolines, the precursor 4-bromo-6-arylcinnolines readily undergo substitution at the C4 position. mdpi.com The bromine at C4 is noted to be sufficiently reactive for substitution by various nucleophiles. mdpi.com

The synthesis of 4-azidocinnolines is efficiently achieved through the nucleophilic substitution of a bromine atom at the C4 position. mdpi.com In a typical procedure, a 4-bromocinnoline (B8793254) derivative is treated with sodium azide (B81097) in a polar aprotic solvent like dimethylformamide (DMF) to yield the corresponding 4-azidocinnoline. mdpi.com This reaction is a common and effective method for introducing the azide group, which can then serve as a versatile handle for further transformations, such as "click" chemistry. For instance, 4-azido-6-bromo-3-pentylcinnoline has been synthesized from 4,6-dibromo-3-pentylcinnoline and sodium azide in DMF, affording the product in an 84% yield. mdpi.com

Starting MaterialReagentsSolventProductYield
4,6-Dibromo-3-pentylcinnolineSodium AzideDMF4-Azido-6-bromo-3-pentylcinnoline84%

Transition Metal-Catalyzed Cross-Coupling Reactions

The bromine atoms on the this compound scaffold are ideal handles for transition metal-catalyzed cross-coupling reactions, enabling the formation of new carbon-carbon bonds and the synthesis of highly functionalized cinnoline derivatives.

The Sonogashira coupling, a palladium-catalyzed reaction between a terminal alkyne and an aryl or vinyl halide, is a powerful tool for the ethynylation of the cinnoline core. researchgate.netorganic-chemistry.orglibretexts.org The differential reactivity of the bromine atoms in this compound can, in principle, allow for selective or double coupling reactions. While the Sonogashira coupling of 4-bromocinnolines has been reported, the double Sonogashira coupling on dibromocinnolines required specific investigation. researchgate.net

Optimization experiments for the double Sonogashira coupling have been carried out using 4,6-dibromo-3-butylcinnoline. researchgate.net These studies are crucial for developing synthetic routes to cinnoline-containing poly(arylene ethynylene)s, which are of interest for their material properties. researchgate.net The reaction typically employs a palladium catalyst, often in conjunction with a copper(I) co-catalyst, and an amine base. organic-chemistry.org The successful application of the Sonogashira coupling to this compound opens up pathways to a wide range of alkyne-substituted cinnolines, which are valuable precursors for more complex structures and materials. researchgate.net

Reactant 1Reactant 2Catalyst SystemProduct Type
4,6-Dibromo-3-butylcinnolineTerminal AlkynePd catalyst, Cu(I) cocatalyst, Amine baseDiethynylcinnoline derivative

Sonogashira Coupling for Ethynylation of Cinnoline Scaffolds

Optimization of Conditions for Double Sonogashira Coupling in Dibromocinnolines

The Sonogashira coupling, a palladium-catalyzed cross-coupling reaction between a terminal alkyne and an aryl or vinyl halide, is a fundamental tool for constructing carbon-carbon bonds. wikipedia.orgorganic-chemistry.org While the Sonogashira coupling of 4-bromocinnolines has been explored, the double Sonogashira coupling of dibromocinnolines, such as this compound, required specific optimization. researchgate.net

Initial investigations into the double Sonogashira coupling of 4,6-dibromo-3-butylcinnoline were conducted to establish optimal reaction conditions. researchgate.net Given that the substitution of a bromine atom in palladium-catalyzed couplings typically necessitates elevated temperatures, initial attempts involved heating the reactants in dimethylformamide (DMF) at 80 °C with diisopropanolamine (B56660) (DIPA) as the base. researchgate.net However, these conditions did not yield the desired dialkynylated product. researchgate.net

A significant breakthrough was achieved by changing the solvent and base to triethylamine (B128534) (Et3N) and lowering the reaction temperature. researchgate.net Further refinement revealed that heating in Et3N at 50°C for 3.5 hours was sufficient for the complete conversion of the starting this compound. researchgate.net Ultimately, optimized conditions were established using a catalytic system of tetrakis(triphenylphosphine)palladium(0) (Pd(PPh3)4), triphenylphosphine (B44618) (PPh3), and copper(I) iodide (CuI) in anhydrous Et3N at 40°C, which successfully produced 3-butyl-4,6-bis[(trimethylsilyl)ethynyl]cinnoline in high yield. beilstein-journals.org

Table 1: Optimization of Double Sonogashira Coupling Conditions for 4,6-dibromo-3-butylcinnoline

EntryCatalyst SystemBaseSolventTemperature (°C)Time (h)Outcome
1Pd catalystDIPADMF8024Unexpected 4-methylcinnoline (B75869) formed researchgate.net
2Pd catalystEt3NEt3NNot specifiedNot specifiedMixture of desired product and monodesilylated compound researchgate.net
3Pd catalystEt3NEt3N503.5Full conversion to desired product researchgate.net
4Pd(PPh3)4, PPh3, CuIEt3NEt3N403.5High yield of 3-butyl-4,6-bis[(trimethylsilyl)ethynyl]cinnoline beilstein-journals.org

Sila-Sonogashira Coupling in Cinnoline Derivatization

The sila-Sonogashira reaction is a variation of the Sonogashira coupling that utilizes a silylated alkyne, such as trimethylsilylacetylene (B32187) (TMSA). libretexts.orggelest.com This approach offers advantages in certain synthetic contexts, including the in-situ generation of a terminal alkyne. libretexts.org The reaction of this compound with TMSA under optimized Sonogashira conditions exemplifies a sila-Sonogashira coupling. beilstein-journals.org

In this process, the this compound is reacted with TMSA in the presence of a palladium-copper catalytic system. beilstein-journals.org The reaction proceeds to form 4,6-bis[(trimethylsilyl)ethynyl]cinnoline derivatives. This transformation is a key step in the synthesis of more complex molecules, such as cinnoline-containing poly(arylene ethynylene)s. researchgate.netresearchgate.net The trimethylsilyl (B98337) groups can be subsequently removed to provide the terminal alkynes, which can then undergo further reactions. A one-pot procedure for TMS group removal and subsequent Sonogashira coupling has also been developed, streamlining the synthesis of these compounds. beilstein-journals.org

Suzuki Coupling Reactions and Functional Group Compatibility

The Suzuki coupling is another powerful palladium-catalyzed cross-coupling reaction that forms a carbon-carbon bond between an organoboron compound (typically a boronic acid) and an organohalide. organic-chemistry.orglibretexts.org This reaction is widely used due to its mild reaction conditions and high tolerance for a variety of functional groups. organic-chemistry.org

In the context of this compound, Suzuki coupling provides a method for introducing aryl or heteroaryl substituents at the 4- and 6-positions. Research has demonstrated the successful Suzuki coupling of 6-bromo-4-azidocinnoline with various arylboronic acids. mdpi.com The reaction is typically carried out using a Pd(PPh3)4 catalyst and a base such as sodium carbonate in a mixture of solvents like toluene, 1,4-dioxane, and water. mdpi.com

A key aspect of Suzuki coupling is its functional group compatibility. The reaction conditions are generally tolerant of a wide range of functional groups on both the boronic acid and the halide partner. mdpi.com For instance, the Suzuki coupling of 6-bromo-4-azidocinnoline proceeds without affecting the azido (B1232118) group, highlighting the reaction's chemoselectivity. mdpi.com This allows for the synthesis of complex molecules with diverse functionalities. However, the success and yield of the reaction can be influenced by the electronic properties of the coupling partners, with electron-rich boronic acids often providing better yields. mdpi.com

Table 2: Suzuki Coupling of 6-Aryl-4-azidocinnolines

Starting MaterialBoronic AcidCatalystBaseSolvent SystemTemperature (°C)Product
6-Bromo-4-azidocinnoline derivative mdpi.comArylboronic acid mdpi.comPd(PPh3)4 mdpi.comNa2CO3 mdpi.comToluene/1,4-dioxane/water mdpi.com80-100 mdpi.com6-Aryl-4-azidocinnoline mdpi.com

Click Chemistry Applications

Click chemistry refers to a class of reactions that are rapid, high-yielding, and tolerant of various functional groups and reaction conditions. The copper-catalyzed azide-alkyne cycloaddition (CuAAC) is the quintessential click reaction.

Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) with Azidocinnoline Intermediates

The CuAAC reaction involves the [3+2] cycloaddition between an azide and a terminal alkyne to form a 1,4-disubstituted 1,2,3-triazole. beilstein-journals.org This reaction is catalyzed by copper(I) species. wikipedia.org Azidocinnoline intermediates, synthesized from their corresponding halocinnolines, are valuable substrates for CuAAC. mdpi.com

Specifically, 6-aryl-4-azidocinnolines, which can be prepared from this compound via a sequence of Suzuki coupling and nucleophilic substitution, readily undergo CuAAC with various terminal alkynes. mdpi.com The reaction is typically performed using a copper(II) sulfate (B86663) and sodium ascorbate (B8700270) catalytic system, which generates the active Cu(I) catalyst in situ. mdpi.com This method has been successfully employed to synthesize a range of 6-aryl-4-(1,2,3-1H-triazol-1-yl)cinnolines in good yields. mdpi.com The mechanism is believed to involve the formation of a copper acetylide intermediate that reacts with the azide. nih.govmdpi.com

Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) in Cinnoline Conjugation

Strain-promoted azide-alkyne cycloaddition (SPAAC) is a variation of the azide-alkyne cycloaddition that does not require a metal catalyst. nih.govmagtech.com.cn The reaction is driven by the ring strain of a cyclic alkyne, such as a cyclooctyne. magtech.com.cn This makes SPAAC particularly useful for biological applications where the cytotoxicity of copper is a concern. nih.gov

The application of SPAAC to cinnoline derivatives has been demonstrated. mdpi.com For example, a thienylazidocinnoline derivative was shown to react smoothly with a tosylated diazacyclononyne at room temperature, affording the corresponding triazole in excellent yield. mdpi.com This demonstrates that azidocinnolines are suitable substrates for SPAAC, enabling their conjugation to other molecules under mild, catalyst-free conditions. mdpi.com

General Principles of Organic Reaction Mechanisms Applied to Halogenated Cinnolines

The reactivity of halogenated cinnolines, including this compound, is governed by several fundamental principles of organic reaction mechanisms. The presence of halogen atoms significantly influences the electronic properties of the cinnoline ring system. vulcanchem.com

Halogens exert both an inductive electron-withdrawing effect and a resonance electron-donating effect. youtube.com In aza-aromatic systems like cinnoline, the strong inductive effect of the halogens deactivates the ring towards electrophilic substitution. vulcanchem.com Conversely, this electron withdrawal enhances the ring's susceptibility to nucleophilic aromatic substitution (SNAr). The halogen at the C4 position of the cinnoline ring is particularly activated towards nucleophilic displacement due to the influence of the adjacent nitrogen atom. mdpi.com This is exemplified by the synthesis of 4-azidocinnoline from a 4-halocinnoline via nucleophilic substitution with sodium azide. mdpi.com

In palladium-catalyzed cross-coupling reactions, the reactivity of the C-X bond (where X is a halogen) generally follows the order C-I > C-Br > C-Cl. libretexts.org This trend is reflected in the regioselectivity observed in the Sonogashira coupling of dihalosubstituted substrates, where the more reactive halide is typically substituted first. libretexts.org The mechanism of these cross-coupling reactions involves a catalytic cycle of oxidative addition, transmetalation, and reductive elimination at the palladium center. libretexts.org

The electronic nature of substituents on the cinnoline ring can also influence the rate and outcome of reactions. Electron-donating groups can increase the electron density of the ring, potentially affecting the rate of cyclization reactions in synthetic pathways leading to cinnolines. researchgate.net Conversely, the electron-withdrawing nature of the cinnoline ring system itself can impact the reactivity of fused ring systems, as seen in the thermal stability of cinnoline-fused enediynes. spbu.ru

Derivatization and Structural Transformations of 4,6 Dibromocinnoline

Functionalization at Bromine Substitution Sites

The carbon-bromine bonds at the 4- and 6-positions are key sites for introducing new functional groups through various cross-coupling and substitution reactions. The electron-withdrawing effect of the pyridazine (B1198779) ring activates the C4-Br bond, making it particularly susceptible to nucleophilic attack and oxidative addition in catalytic cycles.

The Sonogashira cross-coupling reaction is a powerful method for forming carbon-carbon bonds between aryl halides and terminal alkynes, and it has been effectively applied to 4,6-dibromocinnoline derivatives. wikipedia.orgorganic-chemistry.orglibretexts.org Research has shown that both bromine atoms on the cinnoline (B1195905) core are highly reactive, enabling the introduction of two alkyne substituents. nih.gov This high reactivity is attributed to the electron-deficient character of the cinnoline heterocycle. nih.gov

In a typical procedure, a this compound derivative is reacted with a terminal alkyne, such as trimethylsilylacetylene (B32187) (TMSA), in the presence of a palladium catalyst (e.g., Pd(PPh₃)₄ or Pd(dba)₂/PPh₃), a copper(I) co-catalyst (CuI), and a base (e.g., Et₃N) in a suitable solvent like DMF. researchgate.netrsc.orgnih.gov These reactions can proceed under mild conditions, often at room temperature or slightly elevated temperatures (40 °C), to yield the corresponding 4,6-bis(alkynyl)cinnoline product in good yields. nih.govbeilstein-journals.org

The optimization of this double Sonogashira coupling has been explored to synthesize precursors for more complex structures. researchgate.net While both bromine atoms are reactive, studies on similar dihalogenated heterocycles suggest that the C4 position is generally more reactive than the C6 position, which could theoretically allow for stepwise, regioselective functionalization if desired. libretexts.orgresearchgate.net

Table 1: Conditions for Double Sonogashira Coupling of 4,6-Dibromo-3-butylcinnoline

Entry Catalyst System Base/Solvent Temp. (°C) Time (h) Yield (%)
1 Pd(PPh₃)₄ / CuI Et₃N / DMF 40 3.5 87

Data compiled from studies on the synthesis of bis(trimethylsilylethynyl)cinnolines. researchgate.net

The bromine atoms on this compound also serve as handles for introducing aryl groups via palladium-catalyzed cross-coupling reactions, most notably the Suzuki-Miyaura coupling. nih.govnih.gov This reaction allows for the formation of C-C bonds between the cinnoline core and various aryl or heteroaryl boronic acids.

An efficient synthetic route has been developed for 6-aryl-4-bromocinnolines, demonstrating the feasibility of selective functionalization at the C6 position. mdpi.com This selective arylation is a crucial step in creating precursors for further derivatization. For instance, 6-aryl-4-bromocinnolines have been synthesized and subsequently used to create more complex molecules. mdpi.comnih.gov The Suzuki coupling is tolerant of a wide variety of functional groups on the arylboronic acid, enabling the synthesis of a diverse library of 6-aryl-cinnoline derivatives. researchgate.net The reaction typically employs a palladium catalyst, such as Pd(PPh₃)₄, and a base like Na₂CO₃ or K₂CO₃ in a solvent mixture, for example, toluene/ethanol/water.

While the primary focus has been on arylating the C6 position first, the differential reactivity of the C4 and C6 halogens could potentially be exploited for sequential, site-selective cross-coupling reactions to produce 4,6-diaryl- or 4-aryl-6-aryl'-cinnolines with distinct substitution patterns.

Ring System Modifications and Extended Conjugated Derivatives

Beyond simple substitution, the functional groups introduced onto the this compound scaffold can be used to construct larger, conjugated systems or to build new heterocyclic rings onto the cinnoline core.

Cinnoline-containing poly(arylene ethynylene)s (PAEs) are conjugated polymers with interesting photophysical properties. nih.gov A key synthetic strategy for these materials begins with the derivatization of this compound. researchgate.net The process involves a three-step methodology:

Formation of the this compound core. beilstein-journals.org

A double Sonogashira coupling reaction to introduce terminal alkyne functionalities, yielding a 4,6-bis(alkynyl)cinnoline monomer. nih.gov

A subsequent polycondensation reaction, often a sila-Sonogashira coupling, between the bis(alkynyl)cinnoline monomer and a diiodo-aromatic compound, such as 1,4-diiodo-2,5-bis(octyloxy)benzene. nih.govresearchgate.net

This polycondensation step, catalyzed by a Pd(PPh₃)₄/CuI system, effectively links the monomer units to form the final polymer. nih.govbeilstein-journals.org The resulting PAEs feature the cinnoline heterocycle integrated directly into the conjugated backbone, influencing the polymer's electronic and sensory properties. nih.govresearchgate.net These materials have been investigated for their ability to act as fluorescent sensors, particularly for the detection of palladium (II) ions in solution. nih.gov

The bromine at the C4 position of the cinnoline ring is sufficiently activated for nucleophilic aromatic substitution. nih.govchemguide.co.uklibretexts.orgck12.org This reactivity allows for the replacement of the bromine atom with an azide (B81097) group (N₃) by treatment with sodium azide in a solvent like DMF. nih.gov This reaction proceeds efficiently, converting a 4-bromo-6-arylcinnoline precursor into a 4-azido-6-arylcinnoline. mdpi.comnih.gov

The resulting azidocinnolines are versatile intermediates for synthesizing 1,2,3-triazole derivatives via 1,3-dipolar cycloaddition reactions, often referred to as "click chemistry". nih.govnih.gov Specifically, the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) provides a highly efficient route to link the azidocinnoline with various terminal alkynes. nih.govfrontiersin.org This reaction is robust and leads to the formation of 6-aryl-4-(1,2,3-1H-triazol-1-yl)cinnolines, where a new five-membered triazole ring is appended to the C4 position of the cinnoline core. mdpi.comnih.gov The conversion of the azido (B1232118) group into a triazole ring has been noted to cause significant changes in the molecule's photophysical properties, including fluorescence quenching. mdpi.comnih.gov

Table 2: Synthesis of 4-Azidocinnoline and Subsequent Triazole Formation

Precursor Reagent(s) Product Yield (%)
4-Bromo-6-phenyl-3-pentylcinnoline NaN₃, DMF 4-Azido-6-phenyl-3-pentylcinnoline 84

Data compiled from studies on 6-aryl-4-azidocinnolines and their conversion to triazoles. nih.gov

Synthesis of Diverse Cinnoline Derivatives from Halogenated Precursors

Halogenated cinnolines, particularly this compound, are pivotal starting materials for generating a wide array of functionalized derivatives. The synthetic utility stems from the ability to selectively transform the carbon-halogen bonds into new carbon-carbon or carbon-heteroatom bonds.

The methodologies described in the previous sections highlight the main pathways for derivatization:

Palladium-catalyzed cross-coupling reactions (e.g., Sonogashira and Suzuki) are the primary methods for introducing alkyne and aryl substituents, respectively. nih.govmdpi.com These reactions provide access to molecules with extended π-systems and diverse steric and electronic profiles.

Nucleophilic substitution , predominantly at the activated C4 position, allows for the introduction of heteroatom-based functional groups. The conversion of 4-bromocinnolines to 4-azidocinnolines is a prime example, which then opens the door to further transformations like cycloadditions to form triazoles. mdpi.comnih.gov

The sequential application of these reactions on a dihalogenated precursor like this compound allows for the programmed construction of complex, multifunctional cinnoline scaffolds. For example, one could envision a synthetic route involving a selective Suzuki coupling at C6, followed by a Sonogashira coupling at C4, or a nucleophilic substitution at C4 followed by a cross-coupling reaction at the remaining C6-Br bond. This strategic functionalization is fundamental to the development of novel cinnoline-based materials for applications in materials science and medicinal chemistry.

Integration of Thiophene Moieties

The introduction of thiophene rings onto the cinnoline core can be effectively achieved through palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling. This reaction typically involves the coupling of an aryl halide with an organoboron compound in the presence of a palladium catalyst and a base. In the case of this compound, both bromine atoms can potentially be substituted with thiophene groups.

The general strategy would involve the reaction of this compound with a thiophene boronic acid or its corresponding ester. The reactivity of the two bromine atoms may differ, potentially allowing for selective mono- or di-substitution by carefully controlling the reaction conditions, such as the stoichiometry of the reagents, the choice of catalyst, ligand, base, and the reaction temperature. For instance, the bromine at the C4 position is generally more susceptible to nucleophilic attack and oxidative addition to palladium(0) compared to the C6 position, which could favor initial substitution at C4.

A plausible reaction scheme is as follows:

Scheme 1: Proposed Suzuki-Miyaura coupling of this compound with thiophene-2-boronic acid.

While direct literature examples for the Suzuki-Miyaura coupling on this compound with thiophene boronic acids are not prevalent, the feasibility of such transformations is well-established for a wide range of dihalo-heterocycles. The successful application of other palladium-catalyzed cross-coupling reactions on the this compound scaffold further supports the viability of this approach.

Table 1: Potential Products from the Suzuki-Miyaura Coupling of this compound.

Starting MaterialReagentPotential Product(s)
This compoundThiophene-2-boronic acid (1 eq.)4-(Thiophen-2-yl)-6-bromocinnoline
This compoundThiophene-2-boronic acid (2 eq.)4,6-Di(thiophen-2-yl)cinnoline
This compoundThiophene-3-boronic acid (2 eq.)4,6-Di(thiophen-3-yl)cinnoline

Condensation with Sulphonamide Units

The incorporation of sulphonamide moieties into the cinnoline framework is of significant interest due to the established biological activities of sulfonamides. The derivatization of this compound with sulphonamide units can be envisioned to proceed via a nucleophilic aromatic substitution (SNAr) mechanism. In this reaction, the electron-deficient nature of the cinnoline ring, further activated by the electron-withdrawing effect of the nitrogen atoms, facilitates the displacement of a halide by a nucleophile.

The reaction would typically involve treating this compound with a sulfonamide in the presence of a base. The choice of solvent and temperature is crucial for the success of such reactions. The bromine atom at the C4 position is expected to be more reactive towards nucleophilic substitution than the one at C6. This regioselectivity can potentially be exploited to achieve mono-substitution at the C4 position. Subsequent, more forcing conditions might be required to achieve di-substitution.

A representative reaction is depicted below:

Scheme 2: Proposed nucleophilic aromatic substitution of this compound with a sulfonamide.

Research on the nucleophilic substitution of a bromine atom on a 4-bromo-6-arylcinnoline with an azide has demonstrated the feasibility of displacing the C4-bromo substituent, lending support to the proposed reaction with sulfonamides. nih.gov

Table 2: Potential Sulphonamide Derivatives of this compound.

Starting MaterialReagentPotential Product
This compoundBenzenesulfonamide4-(Phenylsulfonamido)-6-bromocinnoline
This compoundp-Toluenesulfonamide4-(p-Tolylsulfonamido)-6-bromocinnoline

Cinnoline derivatives bearing a sulphonamide moiety have been synthesized and evaluated for their potential as antimicrobial and antifungal agents. beilstein-journals.org Halogen-substituted derivatives, in particular, have shown potent activity. beilstein-journals.org

Cinnoline-Based Chalcone and Pyrazoline Architectures

The synthesis of cinnoline-based chalcones and their subsequent conversion to pyrazolines offers a pathway to a diverse range of heterocyclic compounds with potential biological activities. The key precursor for a cinnoline-based chalcone is an acetyl-substituted cinnoline, which can then undergo a Claisen-Schmidt condensation with an aromatic aldehyde.

Starting from this compound, the introduction of an acetyl group is a necessary primary step. A feasible route to achieve this is through a two-step sequence involving a Sonogashira coupling followed by hydration. The Sonogashira reaction, a palladium-catalyzed cross-coupling of a terminal alkyne with an aryl halide, has been successfully performed on a 3-butyl-4,6-dibromocinnoline with trimethylsilylacetylene, demonstrating that both the C4 and C6 positions are amenable to this transformation. beilstein-journals.org

Following the Sonogashira coupling to introduce an ethynyl group, a subsequent hydration reaction, typically catalyzed by acid or mercury(II) salts, would yield the desired acetylcinnoline intermediate. This intermediate can then be used to synthesize chalcones.

Scheme 3: Synthesis of Cinnoline-Based Chalcones from this compound.

The resulting cinnoline-based chalcone, characterized by its α,β-unsaturated ketone moiety, can then be cyclized with hydrazine or its derivatives to form pyrazoline rings. This reaction typically proceeds in the presence of a catalyst such as acetic acid.

Scheme 4: Synthesis of Cinnoline-Based Pyrazolines.

Table 3: Intermediates and Products in the Synthesis of Cinnoline-Based Chalcones and Pyrazolines.

PrecursorReactionProduct
This compoundSonogashira Coupling4-Ethynyl-6-bromocinnoline
4-Ethynyl-6-bromocinnolineHydration4-Acetyl-6-bromocinnoline
4-Acetyl-6-bromocinnolineClaisen-Schmidt CondensationCinnoline-based chalcone
Cinnoline-based chalconeCyclization with HydrazineCinnoline-based pyrazoline

The synthesis of various cinnoline-based chalcones and pyrazoline derivatives has been reported, and these compounds have been evaluated for their antibacterial, antifungal, and insecticidal activities. beilstein-journals.org

Advanced Spectroscopic and Spectrometric Characterization in the Study of 4,6 Dibromocinnoline and Its Derivatives

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

NMR spectroscopy is a cornerstone technique for determining the structure of organic molecules by providing information about the chemical environment of individual atoms.

Proton NMR (¹H NMR) Analysis

Proton NMR spectroscopy provides detailed information about the number of different types of protons, their chemical environments, and their proximity to other protons in the molecule. For a derivative, 4,6-dibromo-3-pentylcinnoline, the ¹H NMR spectrum was recorded in deuterated acetone (B3395972) (acetone-d₆). mdpi.com

The aromatic region of the spectrum is of particular interest for confirming the substitution pattern on the cinnoline (B1195905) core. The spectrum shows three distinct signals in this region, corresponding to the three protons on the benzene (B151609) ring portion of the cinnoline scaffold. mdpi.com The observed signals are a doublet at 8.42 ppm, a doublet at 8.36 ppm, and a doublet of doublets at 8.08 ppm. mdpi.com The coupling constants (J-values) provide information about the relative positions of the protons. The doublet at 8.42 ppm exhibits a coupling constant of J = 9.0 Hz, indicative of ortho-coupling between adjacent protons. mdpi.com The doublet at 8.36 ppm has a smaller coupling constant of J = 1.9 Hz, which is characteristic of meta-coupling between protons separated by one carbon atom. mdpi.com The signal at 8.08 ppm appears as a doublet of doublets with coupling constants of J = 9.0 Hz and 2.0 Hz, confirming it is coupled to two different neighboring protons, one in an ortho position and one in a meta position. mdpi.com

The signals for the pentyl group at the 3-position appear in the upfield region of the spectrum, consistent with aliphatic protons. mdpi.com These include a multiplet for the two protons adjacent to the cinnoline ring, further multiplets for the subsequent methylene (B1212753) groups, and a terminal methyl group signal. mdpi.com

Table 1: ¹H NMR Data for 4,6-Dibromo-3-pentylcinnoline in Acetone-d₆
Chemical Shift (δ, ppm)MultiplicityCoupling Constant (J, Hz)Assignment
8.42d9.0Aromatic H
8.36d1.9Aromatic H
8.08dd9.0, 2.0Aromatic H
3.45 – 3.36m--CH₂- (pentyl)
1.98 – 1.86m--CH₂- (pentyl)
1.52 – 1.38m--CH₂CH₂- (pentyl)
0.92t7.1-CH₃ (pentyl)
Data sourced from MDPI mdpi.com

Carbon-13 NMR (¹³C NMR) Analysis

Carbon-13 NMR spectroscopy provides information on the different carbon environments within a molecule. In the ¹³C NMR spectrum of 4,6-dibromo-3-pentylcinnoline, also recorded in acetone-d₆, a total of eight signals are observed for the cinnoline core, and five signals for the pentyl chain. mdpi.com

The downfield region of the spectrum contains signals for the carbon atoms of the aromatic and heterocyclic rings. The chemical shifts for the carbon atoms directly bonded to the electronegative nitrogen and bromine atoms are found at lower field. The carbons of the pentyl group appear in the upfield region of the spectrum, with the terminal methyl carbon being the most shielded. mdpi.com

Table 2: ¹³C NMR Data for 4,6-Dibromo-3-pentylcinnoline in Acetone-d₆
Chemical Shift (δ, ppm)Assignment
158.6, 149.0, 135.0, 132.9, 128.8, 128.4, 128.1, 125.5Cinnoline core carbons
36.8, 32.3, 29.4, 23.1, 14.3Pentyl group carbons
Data sourced from MDPI mdpi.com

Mass Spectrometry (MS) Techniques

Mass spectrometry is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound, as well as to gain structural information through analysis of its fragmentation patterns.

High-Resolution Mass Spectrometry (HRMS) for Molecular Formula Confirmation

High-resolution mass spectrometry provides a very precise measurement of the mass-to-charge ratio (m/z) of an ion, allowing for the determination of its elemental formula. For 4,6-dibromo-3-pentylcinnoline, HRMS analysis using electrospray ionization (ESI) was performed. The calculated mass for the sodiated molecule ([M + Na]⁺) with the formula C₁₃H₁₄Br₂N₂Na is 378.9416. The experimentally found value was 378.9426, which is in excellent agreement with the calculated mass, thus confirming the molecular formula of the derivative. mdpi.com

Electron Impact Ionization Mass Spectrometry (EI-MS) for Fragmentation Analysis

In electron impact ionization mass spectrometry, high-energy electrons bombard the sample, causing ionization and extensive fragmentation. The resulting fragmentation pattern is a unique fingerprint of the molecule's structure. While a specific EI-MS spectrum for 4,6-dibromocinnoline is not available, the fragmentation of the parent cinnoline molecule is known to proceed via the loss of a nitrogen molecule (N₂) followed by the loss of acetylene (B1199291) (C₂H₂). For this compound, one would expect to see a prominent molecular ion peak with a characteristic isotopic pattern due to the presence of two bromine atoms (⁷⁹Br and ⁸¹Br isotopes). The fragmentation would likely be influenced by the bromine substituents, with potential loss of bromine radicals (Br•) or hydrogen bromide (HBr) being significant fragmentation pathways.

Infrared (IR) Spectroscopy for Characteristic Functional Group Identification

Infrared spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations. For this compound, the IR spectrum would be expected to show characteristic absorption bands for the aromatic C-H stretching vibrations, C=C and C=N bond stretching vibrations within the heterocyclic ring system, and C-Br stretching vibrations. The aromatic C-H stretching bands typically appear above 3000 cm⁻¹. The C=C and C=N stretching vibrations for the cinnoline ring would be expected in the 1600-1450 cm⁻¹ region. The C-Br stretching vibrations would be observed at lower frequencies, typically in the 700-500 cm⁻¹ range. While no specific experimental IR data for this compound was found, these expected ranges are based on established correlations for similar aromatic and halogenated compounds.

Electronic Absorption and Emission Spectroscopy for Photophysical Property Assessment

Detailed experimental data regarding the electronic absorption and emission properties of this compound, including absorption maxima (λmax), molar extinction coefficients (ε), emission maxima, quantum yields (Φ), and excited-state lifetimes (τ), are not available in the reviewed literature. Photophysical studies on related brominated aromatic compounds suggest that the introduction of bromine atoms can influence absorption and emission spectra, often leading to bathochromic (red) shifts and affecting the quantum yields due to the heavy-atom effect, which can promote intersystem crossing. However, without specific experimental validation for this compound, a quantitative analysis is not possible.

X-ray Crystallography for Definitive Solid-State Structural Determination

A definitive crystal structure for this compound, determined via single-crystal X-ray diffraction, has not been reported in the searched scientific databases. Consequently, precise data on its crystal system, space group, unit cell dimensions, and specific intramolecular bond lengths and angles are unavailable. X-ray crystallography provides unambiguous proof of a molecule's three-dimensional structure in the solid state, which is crucial for understanding its packing, intermolecular interactions, and physical properties. While the structures of other brominated heterocyclic compounds have been elucidated, this specific information for this compound remains uncharacterised in the available literature.

Computational Chemistry and Theoretical Aspects of 4,6 Dibromocinnoline

Applications of Density Functional Theory (DFT) to Organic Reactivity

Density Functional Theory (DFT) has become a important tool in computational chemistry for investigating the electronic structure and reactivity of organic molecules. For cinnoline (B1195905) systems, DFT calculations, often using hybrid functionals like B3LYP with a suitable basis set such as 6-311++G(d,p), are employed to determine various molecular properties. These calculations can provide optimized geometries, dipole moments, and energies of the frontier molecular orbitals (HOMO and LUMO), which are crucial for understanding the molecule's stability and reactivity. nih.govekb.eg

In the context of substituted quinolines, which are structurally related to cinnolines, DFT analyses have been used to calculate HOMO-LUMO energy gaps and molecular electrostatic potential (MEP) maps. nih.gov These calculations help in identifying the regions of a molecule that are more susceptible to electrophilic or nucleophilic attack. For 4,6-dibromocinnoline, the electron-withdrawing nature of the bromine atoms is expected to influence the electron density distribution across the cinnoline ring, a feature that can be precisely modeled using DFT.

Furthermore, DFT is utilized to correlate theoretical calculations with experimental data. For instance, theoretical NMR chemical shift values calculated using DFT have shown high correlation with experimental values for substituted quinolines, confirming the consistency and accuracy of the computational results. nih.gov This suggests that DFT can be a reliable method for predicting the spectroscopic properties of this compound.

Molecular Orbital (MO) Theory and Electron Density Analysis in Cinnoline Systems

Molecular Orbital (MO) theory provides a framework for understanding the electronic behavior of molecules. The analysis of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) is particularly insightful. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy indicates its electron-accepting ability. The HOMO-LUMO energy gap (ΔE) is a key indicator of chemical reactivity and kinetic stability. nih.gov

Natural Bond Orbital (NBO) analysis is another powerful tool used to study charge delocalization and hyperconjugative interactions within a molecule. ijastems.org In cinnoline-4-carboxylic acid, NBO analysis has been used to understand the stability arising from such interactions. ijastems.org For this compound, NBO analysis could reveal the nature of the carbon-bromine bonds and the extent of electron delocalization within the aromatic system, providing a deeper understanding of its electronic structure.

Table 1: Calculated Electronic Properties of a Representative Substituted Cinnoline (Cinnoline-4-carboxylic acid) using DFT.
ParameterValue
HOMO Energy-0.257 eV
LUMO Energy-0.096 eV
HOMO-LUMO Gap-0.161 eV
Dipole Moment1.536 Debye

Computational Modeling of Reaction Pathways and Transition States

Computational modeling is a powerful method for elucidating reaction mechanisms by identifying transition states and calculating activation energies. DFT calculations are frequently used to map out the potential energy surface of a reaction, providing a detailed understanding of the reaction pathway. For instance, the mechanism of the formation of azomethine ylides from isatin and sarcosine has been investigated using DFT, revealing the rate-determining step and the effect of substituents on the activation barrier. mdpi.com

Theoretical investigations into the mechanisms and kinetics of bimolecular and unimolecular reactions have been successfully carried out for various organic species using high-level ab initio molecular orbital theory. nih.gov These studies often involve the calculation of rate constants and branching ratios, which are crucial for understanding the dynamics of a chemical reaction.

Theoretical Analysis of Substituent Effects on Reactivity and Regioselectivity

The nature and position of substituents on an aromatic ring have a profound impact on its reactivity and the regioselectivity of its reactions. Theoretical studies on substituted quinolinones have shown that electron-donating and electron-withdrawing groups significantly influence the electronic structure and, consequently, the chemical reactivity of the molecule. ekb.eg

Studies on 4-substituted cinnolines have demonstrated that the presence of different functional groups affects the planarity of the molecule, which is essential for electron delocalization and resonance. ajchem-a.com The co-planarity of the substituent with the ring system is a key factor in determining the extent of electronic communication. ajchem-a.com For this compound, the bromine atoms are not expected to cause significant steric hindrance that would disrupt the planarity of the cinnoline ring.

Table 2: Comparison of Calculated First Static Hyperpolarizability (βtot) and HOMO-LUMO Energy Gap (ΔE) for a Series of 4-Substituted Cinnolines.
Substituentβtot (a.u.)ΔE (eV)
-H145.312.3
-CH3210.112.1
-NH2350.711.5
-NO2850.410.8

Insights from Theoretical Chemistry into Photophysical Phenomena

Theoretical chemistry provides valuable tools for understanding the photophysical properties of molecules, such as their absorption and emission spectra. Time-dependent DFT (TD-DFT) is a widely used method for calculating the electronic excitation energies and oscillator strengths, which correspond to the absorption maxima and intensities.

While specific photophysical studies on this compound are limited, research on polymers containing a 4,6-disubstituted cinnoline core has been conducted. researchgate.net In this work, the synthesis of poly(arylene ethynylene)s incorporating a cinnoline unit was achieved starting from 4,6-dibromo-3-butylcinnoline. researchgate.net The photophysical properties of these polymers were investigated, revealing that the cinnoline moiety influences their fluorescence behavior. researchgate.net

Computational studies on photosensitizer proteins have demonstrated the use of quantum mechanics/molecular mechanics (QM/MM) simulations to map the electronic-state manifold and understand photoinduced behaviors. diva-portal.org Such advanced computational techniques could be applied to this compound to investigate phenomena like photoinduced electron transfer. The heavy bromine atoms in this compound may also lead to an enhanced intersystem crossing rate, potentially making it a candidate for applications in photodynamic therapy or as a triplet sensitizer, a hypothesis that could be explored through theoretical calculations of spin-orbit coupling.

Synthetic Applications and Broader Context in Organic Chemistry

Role of 4,6-Dibromocinnoline as a Versatile Synthetic Intermediate

This compound serves as a crucial and versatile building block in organic synthesis, primarily due to the presence of two reactive bromine atoms attached to the core cinnoline (B1195905) structure. These halogen atoms, positioned at the C-4 and C-6 locations of the heterocyclic ring, act as synthetic handles that can be selectively or sequentially replaced through various cross-coupling and substitution reactions. This di-halogenated arrangement allows chemists to introduce a wide array of functional groups, making it a key precursor for more complex, substituted cinnoline derivatives.

The utility of this compound is particularly evident in its role as a starting material for the synthesis of novel cinnoline-containing structural units. researchgate.netresearchgate.net Researchers have successfully employed it in palladium-catalyzed reactions, such as the Sonogashira coupling, to attach alkyne-based moieties. researchgate.netnih.gov The electron-deficient nature of the cinnoline ring system enhances the reactivity of the bromine atoms, facilitating these transformations. nih.gov Furthermore, the differential reactivity between the C-4 and C-6 positions can be exploited for chemoselective modifications, such as the substitution of the C-4 bromine atom with an azide (B81097) group while leaving the C-6 bromine intact for subsequent reactions. mdpi.com This capability makes this compound an invaluable intermediate for the programmed construction of intricately functionalized molecules.

Construction of Novel and Complex Heterocyclic Scaffolds

The strategic placement of two bromine atoms on the this compound framework provides a robust platform for the construction of novel and complex heterocyclic scaffolds. The ability to perform sequential and regioselective reactions at the C-4 and C-6 positions is a cornerstone of its synthetic value.

A prominent example is the synthesis of 6-aryl-4-(1,2,3-1H-triazol-1-yl)cinnolines. This process begins with the selective nucleophilic substitution of the more reactive bromine atom at the C-4 position of this compound to form 4-azido-6-bromocinnoline. mdpi.com The remaining bromine at the C-6 position can then undergo a Suzuki coupling to introduce an aryl group. Finally, the azide function is converted into a triazole ring via "click" chemistry, demonstrating a multi-step synthesis that builds a complex, multi-ring heterocyclic system from a relatively simple precursor. researchgate.netmdpi.com

Another significant application is its use as a monomer in polymerization reactions to create large, conjugated structures. Specifically, this compound is a key starting material for synthesizing poly(arylene ethynylene)s (PAEs) that incorporate the cinnoline heterocycle directly into the polymer backbone. researchgate.netbeilstein-journals.org These polymers are constructed through palladium-catalyzed polycondensation reactions, such as the Sonogashira coupling, where both bromine atoms react to extend the polymer chain. nih.gov This methodology transforms the small dibromocinnoline molecule into a complex macromolecular scaffold with unique electronic and photophysical properties.

Development of Cinnoline-Containing Polymers for Chemosensing Applications

The integration of the this compound unit into polymeric structures has led to the development of advanced materials for chemosensing. Novel poly(arylene ethynylene)s (PAEs) featuring a cinnoline core have been synthesized specifically for their sensory capabilities. researchgate.netbeilstein-journals.org The synthesis of these materials is a multi-step process that begins with a Richter-type cyclization to form the this compound core, followed by a double Sonogashira coupling to introduce terminal alkynes, and finally, a polycondensation step to form the polymer. researchgate.netresearchgate.netnih.gov

These cinnoline-containing polymers exhibit fluorescence that is highly sensitive to the presence of specific metal ions. Research has shown that the fluorescence of these polymers in a THF solution can be effectively quenched by palladium (Pd²⁺) ions. researchgate.netbeilstein-journals.org This quenching effect forms the basis of their application as chemosensors. The mechanism relies on the "molecular wire" concept, where the binding of a single analyte (Pd²⁺ ion) to a recognition site on the conjugated polymer backbone can quench the fluorescence of the entire polymer chain, leading to a significantly amplified sensory response. beilstein-journals.org This superquenching phenomenon makes these materials highly sensitive detectors for trace amounts of palladium.

Table 1: Optimized Conditions for Double Sonogashira Coupling with 4,6-Dibromo-3-butylcinnoline This table summarizes the optimized reaction conditions for the synthesis of bis(trimethylsilylethynyl)cinnolines, a key step in the preparation of chemosensing polymers.

EntryCatalystLigandBaseSolventTemperature (°C)Time (h)Yield (%)
1Pd(OAc)₂SPhosK₂CO₃Dioxane/H₂O1002420
2Pd(PPh₃)₄-CuI, Et₃NTHF602472
3Pd(PPh₃)₄-CuI, DIPADMF8024-
4Pd(PPh₃)₂Cl₂-CuI, KF, MeOHDMFrt2487
5Pd(PPh₃)₄-CuI, KF, MeOHDMFrt2487

Strategies for Precise Introduction of Diverse Functional Groups into Cinnoline Systems

The chemical structure of this compound is well-suited for the precise and strategic introduction of a wide range of functional groups. The key to this precision lies in the differential reactivity of the two bromine atoms and their susceptibility to various palladium-catalyzed cross-coupling reactions and nucleophilic substitutions.

Both bromine atoms at the pyridazine (B1198779) (C-4) and benzene (B151609) (C-6) rings are highly reactive in Sonogashira couplings, an effect that is amplified by the electron-deficient character of the heterocycle. nih.govbeilstein-journals.org However, studies have revealed that the C-4 position is the more reactive of the two. nih.gov This reactivity difference allows for chemoselective reactions where one position can be functionalized while the other remains available for a subsequent, different transformation. For instance, a nucleophilic substitution with sodium azide can be performed selectively at the C-4 position, yielding 4-azido-6-bromocinnoline. mdpi.com This intermediate can then undergo a second reaction, such as a Suzuki coupling, at the C-6 position.

The halogen atom at the C-4 position is particularly susceptible to substitution by a variety of nucleophilic reagents, including water, alcoholates, sulfides, and amines. researchgate.net This provides a direct route to introduce oxygen, sulfur, and nitrogen-containing functional groups. Furthermore, the Sonogashira coupling has been extensively used to replace the bromine atoms with trimethylsilylethynyl moieties, which are themselves versatile functional groups that can participate in further reactions, such as sila-Sonogashira coupling for polycondensation. researchgate.net These established strategies provide a robust toolkit for chemists to tailor the properties of the cinnoline core by precisely installing diverse functionalities.

Contributions of Halogenated Cinnoline Chemistry to General Organic Synthesis Methodologies

The study of halogenated cinnolines, particularly this compound, has made valuable contributions to the broader field of organic synthesis methodology. Research on this compound serves as an important case study for the functionalization of electron-deficient, di-halogenated N-heterocyclic systems, a common structural motif in medicinal chemistry and materials science.

The successful application of modern cross-coupling reactions like the Sonogashira and Suzuki reactions to the this compound scaffold provides important data and precedent for chemists working with similar challenging substrates. nih.govmdpi.com These reactions demonstrate that high reactivity and selectivity can be achieved even on complex heterocyclic cores. The development of protocols for the chemoselective functionalization of this compound, exploiting the subtle reactivity differences between the C-4 and C-6 positions, contributes to the general toolbox of synthetic strategies for differentiating between multiple reactive sites on a single molecule. mdpi.com This is a fundamental challenge in organic synthesis, and the methodologies developed for cinnolines can often be adapted to other heterocyclic systems.

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.